CC-401 - 395104-30-0

CC-401

Catalog Number: EVT-345556
CAS Number: 395104-30-0
Molecular Formula: C22H24N6O
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CC-401 is a second-generation, ATP-competitive, anthrapyrazolone inhibitor of c-Jun N-terminal kinase (JNK). [] It is an advanced clinical candidate, previously characterized as a c-Jun N-terminal kinase inhibitor. [] Developed based on the chemistry of SP600125, another anthrapyrazolone inhibitor of JNK, CC-401 acts as a potent and selective tool for investigating the JNK signaling pathway in various biological contexts. [, ]

SP600125

Compound Description: SP600125 is a potent and selective anthrapyrazolone inhibitor of c-Jun N-terminal kinase (JNK) []. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JNK and preventing the phosphorylation of c-Jun []. SP600125 has been widely used to investigate the role of JNK signaling in various cellular processes and disease models.

Relevance: SP600125 is structurally related to CC-401, another anthrapyrazolone JNK inhibitor [, ]. Both compounds target the ATP-binding site of JNK, inhibiting its activity and downstream signaling. SP600125 has been used alongside CC-401 in several studies to validate the effects of JNK inhibition [, ]. For instance, both compounds synergistically enhanced the cytotoxicity of oxaliplatin in hypoxic colon cancer cells []. This suggests that both compounds share a similar mechanism of action and support the importance of JNK as a therapeutic target.

5-Iodotubercidin (5-IT)

Compound Description: 5-Iodotubercidin is a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [].

Relevance: While both CC-401 and 5-IT demonstrate the ability to induce human beta cell proliferation, likely through DYRK1A inhibition, they diverge in their effects on beta cell differentiation []. Specifically, 5-IT promotes beta cell differentiation, increasing the expression of key beta cell genes, whereas CC-401 does not exhibit this pro-differentiation effect []. This suggests that while both compounds share the ability to inhibit DYRK1A, 5-IT may interact with additional targets or pathways influencing beta cell differentiation that differ from those impacted by CC-401.

Harmine

Compound Description: Harmine is a natural alkaloid that acts as a potent and selective inhibitor of DYRK1A []. It has been shown to induce human beta cell proliferation, expand beta cell mass, and enhance the expression of beta cell phenotypic genes, leading to improved beta cell function in vitro and in vivo [].

Relevance: Similar to the relationship between CC-401 and 5-IT, both CC-401 and harmine can induce human beta cell proliferation, likely through DYRK1A inhibition, but diverge in their impact on beta cell differentiation []. Harmine demonstrates a pro-differentiation effect, promoting beta cell differentiation and increasing the expression of essential beta cell genes, which is absent with CC-401 treatment []. These contrasting activities highlight that, despite sharing DYRK1A inhibitory action, harmine likely interacts with additional targets or pathways influencing beta cell differentiation that distinguish it from CC-401.

2-2c

Compound Description: 2-2c is a small molecule inhibitor of DYRK1A. It exhibits similar effects to harmine and 5-IT, promoting both human beta cell proliferation and differentiation [].

Relevance: CC-401, while effectively inhibiting DYRK1A and inducing beta cell proliferation, does not share the pro-differentiation effects observed with 2-2c, harmine, and 5-IT []. This difference underscores that despite their shared ability to inhibit DYRK1A, 2-2c likely acts upon additional, distinct targets or pathways influencing beta cell differentiation compared to CC-401.

GNF4877

Compound Description: GNF4877 is a small molecule DYRK1A inhibitor. While it effectively drives human beta cell proliferation, it does not demonstrate the pro-differentiation effects seen with harmine, 2-2c, and 5-IT [].

Relevance: Both GNF4877 and CC-401 effectively inhibit DYRK1A and promote human beta cell proliferation, but neither induces beta cell differentiation, unlike harmine, 2-2c, and 5-IT []. This shared absence of a pro-differentiation effect implies that both GNF4877 and CC-401 may lack interaction with particular targets or pathways crucial for this aspect of beta cell function, highlighting a potential point of distinction from other DYRK1A inhibitors like harmine.

INDY

Compound Description: INDY is a small molecule DYRK1A inhibitor that effectively drives human beta cell proliferation, but lacks the pro-differentiation effects observed with harmine, 2-2c, and 5-IT [].

Relevance: Similar to GNF4877 and CC-401, INDY effectively inhibits DYRK1A and stimulates human beta cell proliferation but does not induce beta cell differentiation []. This shared characteristic distinguishes these compounds from harmine, 2-2c, and 5-IT, suggesting that INDY, along with GNF4877 and CC-401, may not interact with specific targets or pathways essential for beta cell differentiation.

Leucettine-41

Compound Description: Leucettine-41 is a small molecule DYRK1A inhibitor. While it effectively drives human beta cell proliferation, it does not exhibit the pro-differentiation effects seen with harmine, 2-2c, and 5-IT [].

Relevance: Leucettine-41, similar to GNF4877, INDY, and CC-401, is capable of driving human beta cell proliferation via DYRK1A inhibition, but does not induce beta cell differentiation []. This common feature, absent in harmine, 2-2c, and 5-IT, indicates that Leucettine-41 may also lack the ability to interact with certain targets or pathways crucial for beta cell differentiation, aligning it with a specific subset of DYRK1A inhibitors.

Overview

CC-401, also known as 862832-38-0, is a potent inhibitor of c-Jun N-terminal kinase (JNK), a critical protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered significant attention in scientific research due to its potential applications in oncology and diabetes treatment. Specifically, CC-401's ability to inhibit JNK makes it a promising candidate for therapeutic strategies aimed at modulating these pathways.

Source and Classification

CC-401 is classified as an anthrapyrazolone compound and is recognized as a second-generation ATP-competitive inhibitor of JNK. The compound is synthesized through multi-step chemical processes that involve the formation of a phenylpyrazole skeleton. Its molecular formula is C22H25ClN6OC_{22}H_{25}ClN_{6}O with a molecular weight of approximately 424.93 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of CC-401 involves several key steps:

  1. Formation of Phenylpyrazole Skeleton: The initial step includes the reaction of a pyrazole derivative with a phenyl group under controlled conditions.
  2. Reagents and Conditions: Common reagents used in the synthesis include halogens for substitution reactions and reducing agents like sodium borohydride for reduction processes. The synthesis is optimized for higher yields and purity using techniques such as continuous flow chemistry and automated synthesis .

Industrial Production

For industrial applications, the synthetic routes are scaled up to enhance production efficiency while maintaining the compound's integrity and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of CC-401 can be represented as follows:

Molecular Formula C22H25ClN6O\text{Molecular Formula }C_{22}H_{25}ClN_{6}O
Molecular Weight 424.93 g mol\text{Molecular Weight }424.93\text{ g mol}

The compound features a complex arrangement that includes a chlorinated aromatic ring, contributing to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

CC-401 participates in several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen atoms, typically using reagents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, commonly utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves replacing one functional group with another, often using nucleophiles or halogens.

Major Products Formed

The products formed from these reactions vary based on specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated compounds.

Mechanism of Action

CC-401 exerts its pharmacological effects primarily by competitively binding to the ATP binding site in JNK. This binding inhibits JNK's phosphorylation activity, preventing it from phosphorylating target molecules such as the transcription factor c-Jun. This mechanism is crucial in modulating pathways associated with inflammation, apoptosis, and cellular stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: CC-401 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.
  • Storage Conditions: The compound should be stored as a powder at -20°C for up to three years or in solvent at -80°C for one year .

Chemical Properties

CC-401 demonstrates stability under standard laboratory conditions but may undergo various transformations depending on environmental factors such as pH and temperature.

Applications

CC-401 has been explored for several scientific applications:

  1. Oncology: As a potential therapeutic agent for various cancers due to its ability to inhibit JNK, which plays a role in tumor growth and survival.
  2. Diabetes Treatment: Promotes pancreatic beta-cell replication by inhibiting dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), making it a candidate for diabetes therapy.
  3. Inflammatory Diseases: Its inhibition of JNK provides insights into inflammatory responses, aiding research into related diseases.
  4. Neurodegenerative Diseases: Potential therapeutic implications for conditions like Alzheimer’s disease due to its neuroprotective properties .

Properties

CAS Number

395104-30-0

Product Name

CC-401

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27)

InChI Key

XDJCLCLBSGGNKS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5

Synonyms

CC 401
CC-401
CC401 cpd

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.